molecular formula C5H2Cl2N4 B11907814 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11907814
M. Wt: 189.00 g/mol
InChI Key: MLYMYGBNGIZLMB-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a formimidate derivative with hydrazine hydrate in ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of CDK2 can lead to the selective targeting of tumor cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of two chlorine atoms at positions 3 and 5, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for the development of new chemical entities with diverse biological activities.

Properties

Molecular Formula

C5H2Cl2N4

Molecular Weight

189.00 g/mol

IUPAC Name

3,5-dichloro-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5H2Cl2N4/c6-4-3-2(10-11-4)1-8-5(7)9-3/h1H,(H,10,11)

InChI Key

MLYMYGBNGIZLMB-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NC2=C(NN=C21)Cl)Cl

Origin of Product

United States

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